molecular formula C11H6ClFN4S B15227870 1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B15227870
M. Wt: 280.71 g/mol
InChI Key: HYCVBAYZBTUIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chloro-4-fluorophenyl group and a thiol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to its combination of a pyrazolo[3,4-d]pyrimidine core with a thiol group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development .

Properties

Molecular Formula

C11H6ClFN4S

Molecular Weight

280.71 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C11H6ClFN4S/c12-8-3-6(1-2-9(8)13)17-10-7(4-16-17)11(18)15-5-14-10/h1-5H,(H,14,15,18)

InChI Key

HYCVBAYZBTUIHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C3=C(C=N2)C(=S)N=CN3)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.